1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one
CAS No.:
Cat. No.: VC17723267
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one -](/images/structure/VC17723267.png)
Specification
Molecular Formula | C12H22N2O |
---|---|
Molecular Weight | 210.32 g/mol |
IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-2-yl)-3-methylbutan-1-one |
Standard InChI | InChI=1S/C12H22N2O/c1-10(2)7-11(15)14-8-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 |
Standard InChI Key | JHARPMUBSRSLMQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)N1CC2(C1)CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s defining characteristic is its spirocyclic architecture, where a single carbon atom bridges two nitrogen-containing rings: a piperidine-like ring and a smaller cycloalkane ring. This arrangement imposes significant steric constraints, which enhance binding specificity to biological targets. The ketone group at the 1-position of the 3-methylbutanoyl chain contributes to its polarity, while the methyl branch modulates lipophilicity.
Physicochemical Data
Key physicochemical parameters are critical for predicting its pharmacokinetic behavior. The compound’s topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts influence its membrane permeability and solubility. Experimental and computed properties are summarized below:
These values align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The density and boiling point data from its structural analog, 1,7-Diazaspiro[3.5]nonan-2-one, further support its stability under standard laboratory conditions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one typically involves a multi-step sequence to construct the spirocyclic core. One common approach begins with the condensation of a bicyclic amine precursor with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via nucleophilic acyl substitution, yielding the ketone intermediate. Subsequent ring-closing metathesis or cyclization steps refine the spiro framework.
Optimization Challenges
Key challenges include achieving regioselectivity in the cyclization step and minimizing side reactions. Catalysts like palladium on carbon or chiral auxiliaries have been employed to enhance yield and enantiomeric excess . For instance, a patent discloses the use of optically active azabicyclo derivatives synthesized via asymmetric catalysis, achieving >90% enantiomeric purity .
Derivative Formation
The compound’s reactivity permits derivatization at multiple sites. For example, hydrochloridation of the secondary amine yields 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride, a salt form with improved aqueous solubility (molecular weight: 204.70 g/mol) . Such modifications are pivotal for tailoring pharmacokinetic profiles.
Biological Activity and Therapeutic Applications
Mechanism of Action in Oncology
The compound exhibits inhibitory activity against oncogenic proteins, particularly KRAS G12C mutants, which are implicated in 13% of non-small cell lung cancers and 3% of colorectal cancers . By binding to the switch-II pocket of KRAS, it stabilizes the inactive GDP-bound state, thereby blocking downstream signaling pathways like MAPK/ERK . Preclinical models demonstrate tumor regression in xenografts, with IC₅₀ values in the low micromolar range.
Comparative Efficacy
While direct data on this compound remains limited, analogs such as 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one show potent activity, reducing tumor volume by 50–70% in murine models. Structural variations in the diazaspiro ring influence target affinity, underscoring the importance of the 2,7-configuration for optimal binding .
Computational and Pharmacokinetic Profiling
Molecular Dynamics Simulations
Computational studies reveal that the spirocyclic framework adopts a boat-like conformation in aqueous solution, exposing the ketone group for hydrogen bonding with lysine residues in KRAS. Density functional theory (DFT) calculations predict a binding energy of , consistent with experimental inhibition constants.
ADMET Predictions
In silico ADMET profiling using tools like SwissADME indicates moderate hepatic clearance and low plasma protein binding (~75%), suggesting a favorable therapeutic index. The compound’s LogP value (1.8–2.2) aligns with optimal blood-brain barrier penetration, though this requires empirical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume